5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 is a complex organic compound primarily used in scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a naphthalen-1-yloxy group, and deuterium-labeled ethylene oxide. It is often utilized in various fields of chemistry and biology due to its distinct properties.
Vorbereitungsmethoden
The synthesis of 5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 involves several steps. The process typically starts with the preparation of the benzyloxy and naphthalen-1-yloxy intermediates. These intermediates are then subjected to a series of reactions, including alkylation and deuterium exchange, to introduce the deuterium-labeled ethylene oxide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of 5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The deuterium labeling allows for detailed studies of its metabolic fate and the identification of its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-d2-2,3,3-ethylene Oxide-d3 stands out due to its unique structure and deuterium labeling. Similar compounds include:
1-(Benzyloxy)propan-2-yl-d2-2,3,3-ethylene Oxide-d3: Lacks the naphthalen-1-yloxy group.
5-Benzyloxy-(naphthalen-1-yl)oxy-propan-2-yl-2,3,3-ethylene Oxide: Does not contain deuterium labeling.
1-(Naphthalen-1-yloxy)propan-2-yl-d2-2,3,3-ethylene Oxide-d3: Lacks the benzyloxy group.
These comparisons highlight the uniqueness of this compound in terms of its structure and labeling, making it a valuable compound in research.
Eigenschaften
Molekularformel |
C20H18O3 |
---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2,2,3-trideuterio-3-[dideuterio-(5-phenylmethoxynaphthalen-1-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C20H18O3/c1-2-6-15(7-3-1)12-22-19-10-4-9-18-17(19)8-5-11-20(18)23-14-16-13-21-16/h1-11,16H,12-14H2/i13D2,14D2,16D |
InChI-Schlüssel |
ZIDRYHGFQZLOEX-CZRXMBMZSA-N |
Isomerische SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=CC3=C2C=CC=C3OCC4=CC=CC=C4)[2H] |
Kanonische SMILES |
C1C(O1)COC2=CC=CC3=C2C=CC=C3OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.